Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thioamide under acidic conditions, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways by binding to active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents and additional functional groups.
Uniqueness
Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-5-12-4-3-8(7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
LGFYWVXYEAKBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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